molecular formula C12H16O B3069727 [2-(2-Ethylphenyl)cyclopropyl]methanol CAS No. 1517037-41-0

[2-(2-Ethylphenyl)cyclopropyl]methanol

Cat. No. B3069727
CAS RN: 1517037-41-0
M. Wt: 176.25 g/mol
InChI Key: CKGYBHDTLVSYPY-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)cyclopropylmethanol, also known as 2-EPCM, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. It belongs to the class of compounds known as cyclopropylmethanols and is composed of a cyclopropyl group, an ethylphenyl group, and a methanol group. 2-EPCM has been studied for its ability to act as a synthetic intermediate in the synthesis of other compounds, its potential applications in biochemical and physiological research, and its advantages and limitations for use in laboratory experiments. In

Scientific Research Applications

Methanol as a Resource and Catalyst

Methane Utilization via Methanotrophs : Methanotrophs, bacteria that metabolize methane into methanol, demonstrate the biotechnological potential of converting methane into valuable products including methanol, which is a fundamental chemical for various industrial processes. This capability highlights the potential for bioengineering and chemical synthesis applications, where compounds like “[2-(2-Ethylphenyl)cyclopropyl]methanol” could be intermediates or end products (Strong, Xie, & Clarke, 2015).

Methanol Synthesis and Use in Fuel Cells : The synthesis of methanol from CO-rich gas and its use as a fuel in power stations or as a clean-burning fuel additive exemplifies the role of methanol in energy and environmental applications. This context suggests a potential area for the application of “[2-(2-Ethylphenyl)cyclopropyl]methanol” in energy production or as a novel fuel component (Cybulski, 1994).

Catalyst Development and Chemical Reactions

Catalyst Development for Hydrogen Production : Research on catalyst development for hydrogen production from methanol decomposition offers insights into the design and optimization of catalysts for efficient chemical conversions. Understanding these processes can inform the synthesis and application of complex organic compounds like “[2-(2-Ethylphenyl)cyclopropyl]methanol” in catalysis or as reaction intermediates (García, Arriola, Chen, & de Luna, 2021).

Chemical Synthesis and Reaction Mechanisms : The study of methanol as a chemical intermediate in organic synthesis, including its conversion to other valuable chemicals, underlines the importance of methanol and methanol-derived compounds in chemical synthesis pathways. This area could encompass the synthesis and manipulation of “[2-(2-Ethylphenyl)cyclopropyl]methanol” for various scientific and industrial purposes (Yong, Ooi, Chai, & Wu, 2013).

properties

IUPAC Name

[2-(2-ethylphenyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-9-5-3-4-6-11(9)12-7-10(12)8-13/h3-6,10,12-13H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYBHDTLVSYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Ethylphenyl)cyclopropyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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